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# Synthesis of 2-Bromo-2-methylpropane from tert-Butyl Alcohol: A Technical Guide

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Compound of Interest		
Compound Name:	2-Bromo-2-methylpropane	
Cat. No.:	B165281	Get Quote

#### Introduction

**2-Bromo-2-methylpropane**, also known as tert-butyl bromide, is a tertiary alkyl halide with significant applications as a standard reagent in synthetic organic chemistry.[1][2] It is primarily used to introduce the tert-butyl group into molecules.[1] The most common and instructive laboratory-scale synthesis involves the reaction of tert-butyl alcohol with hydrobromic acid. This reaction is a classic example of a unimolecular nucleophilic substitution (SN1) reaction, which proceeds through a stable tertiary carbocation intermediate.[3][4][5] This technical guide provides an in-depth overview of the reaction mechanism, detailed experimental protocols, and quantitative data for the synthesis of **2-bromo-2-methylpropane** from tert-butyl alcohol.

Reaction Mechanism: Unimolecular Nucleophilic Substitution (SN1)

The conversion of tert-butyl alcohol to **2-bromo-2-methylpropane** with hydrobromic acid proceeds via an SN1 mechanism.[6] This multi-step pathway is favored for tertiary alcohols due to the high stability of the resulting tertiary carbocation intermediate.[3][4] The rate of this reaction is dependent only on the concentration of the substrate (tert-butyl alcohol) and is independent of the nucleophile (bromide ion) concentration.[7][8]

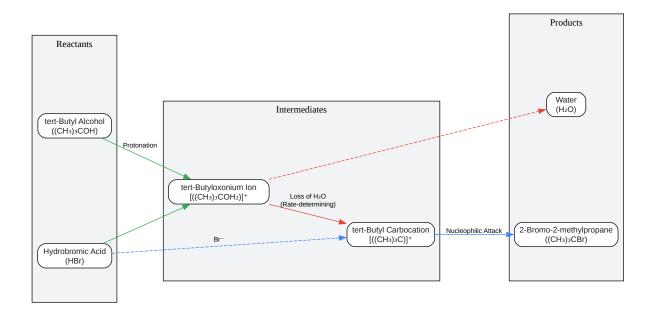
The mechanism involves three key steps:

• Protonation of the Alcohol: The hydroxyl (-OH) group of tert-butyl alcohol is a poor leaving group. The reaction is initiated by the protonation of the alcohol's oxygen atom by the



hydrobromic acid, forming a tert-butyloxonium ion. This protonation converts the poor leaving group (-OH) into a good leaving group (H<sub>2</sub>O).[4][9][10]

- Formation of a Carbocation: The protonated alcohol (tert-butyloxonium ion) dissociates by losing a molecule of water. This is the slow, rate-determining step of the reaction, resulting in the formation of a stable tertiary carbocation (the tert-butyl cation).[4][7][11]
- Nucleophilic Attack: The electron-rich bromide ion (Br<sup>-</sup>), a strong nucleophile, rapidly attacks
  the electrophilic carbocation.[9] This final step forms the desired product, 2-bromo-2methylpropane.[4][10]



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**Caption:**  $S_N$ 1 Reaction Pathway for **2-Bromo-2-methylpropane** Synthesis.

## **Experimental Protocols**

Several methods for the synthesis of **2-bromo-2-methylpropane** from tert-butyl alcohol have been reported, primarily differing in the use of catalysts and reaction conditions. Below are detailed protocols for two common laboratory methods.



#### Method 1: Synthesis with Hydrobromic Acid

This protocol utilizes constant-boiling hydrobromic acid and involves the distillation of the product directly from the reaction mixture.

#### Materials:

- tert-Butyl alcohol
- 48% Hydrobromic acid (HBr)
- Concentrated Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or Concentrated Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃) solution
- Anhydrous calcium chloride (CaCl<sub>2</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (for stabilization)

#### Apparatus:

- Round-bottom flask
- Vigreux column (20 cm)
- Condenser
- Receiving flask
- Separatory funnel
- Heating mantle
- Beakers and Erlenmeyer flasks

#### Procedure:

Reaction Setup: In a round-bottom flask, cool 1.0 mole of tert-butyl alcohol. Cautiously add
 1.25 moles of 48% hydrobromic acid while maintaining cooling.[12]



- Distillation: Attach a 20-cm Vigreux column and a condenser to the flask. Heat the mixture to boiling and distill the volatile 2-bromo-2-methylpropane. The rate of distillation should be maintained at 2-3 drops per second.[12]
- Work-up Ether Removal: Transfer the crude distillate to a separatory funnel. To remove ditert-butyl ether, a common byproduct, wash the crude product twice with about one-fifth of its volume of cold concentrated sulfuric acid or concentrated hydrochloric acid.[12] Carefully separate the layers after each wash.
- Neutralization and Washing: Wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.[12]
- Drying: Transfer the washed product to a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride.[12]
- Final Distillation: Decant the dried liquid into a distillation apparatus and distill it through a 20cm Vigreux column. Collect the fraction boiling between 71-73 °C.[12]
- Stabilization: Add 0.5% potassium carbonate to the final product to act as a stabilizer.[12]

Method 2: Synthesis with Hydrobromic Acid and Sulfuric Acid Catalyst

This alternative method employs sulfuric acid as a catalyst and generally results in a higher yield.

#### Materials:

- tert-Butyl alcohol
- 48% Hydrobromic acid (HBr)
- Concentrated Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Anhydrous calcium chloride (CaCl<sub>2</sub>)
- Calcium oxide (CaO)

#### Apparatus:



- Round-bottom flask with a dropping funnel and magnetic stirrer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Ice bath

#### Procedure:

- Reaction Setup: In a round-bottom flask, prepare a cooled mixture of 3.2 moles of 48% hydrobromic acid and 100 mL of concentrated sulfuric acid. Maintain the temperature around 20°C with an ice bath.[12]
- Reagent Addition: With continuous stirring, add 1.6 moles of tert-butyl alcohol dropwise from a dropping funnel to the acid mixture.[12]
- Reaction Time: After the addition is complete, continue stirring the mixture for 30 minutes.
   [12]
- Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.
   Remove and discard the lower aqueous layer.
- Washing: Wash the crude organic layer twice with water.[12]
- Drying: Dry the product over a mixture of anhydrous calcium chloride and a small amount of calcium oxide.[12] The final product is obtained after decanting from the drying agents.

## **Quantitative Data Summary**

The choice of synthetic protocol significantly impacts the reaction parameters and final product yield. The following table summarizes the quantitative data for the described methods.

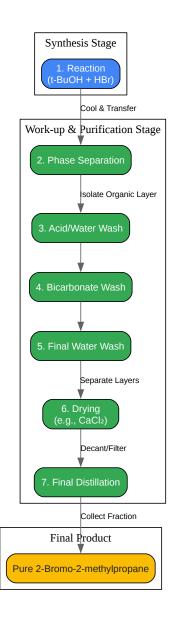


Parameter	Method 1 (HBr Distillation)	Method 2 (HBr/H₂SO₄ Catalyst)	Microchannel Reactor Method[13]
Molar Ratio (t- BuOH:HBr)	1:1.25	1:2	1:2
Catalyst	None	Concentrated H <sub>2</sub> SO <sub>4</sub>	Concentrated H <sub>2</sub> SO <sub>4</sub>
Reaction Temperature	Boiling point of mixture	20 °C	30 - 70 °C (preheating)
Reaction Time	Duration of distillation	30 minutes	64 seconds (residence time)
Reported Yield	60%[12]	85%[12]	91-97% conversion, 92-97% selectivity
Physical Properties (Product)	b.p. 71-73 °C; n <sup>20</sup> /D 1.4279[12]	-	-

## **Experimental Workflow Visualization**

The general workflow for the synthesis and purification of **2-bromo-2-methylpropane** in a laboratory setting can be visualized as a series of sequential steps, from the initial reaction to the final purified product.





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**Caption:** General Experimental Workflow for Synthesis and Purification.

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